![molecular formula C11H13N3O2 B14909101 N'-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide](/img/structure/B14909101.png)
N'-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide is a compound that belongs to the class of oximes and hydrazones. These compounds are known for their significant biological and analytical properties. The presence of both oxime and hydrazone functional groups in this compound makes it an interesting subject for scientific research due to its potential to form various metal complexes .
Preparation Methods
The synthesis of N’-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide involves the reaction of biacetyl monoxime with benzoic hydrazide in ethanol, with a few drops of glacial acetic acid added to the mixture. The solution is then refluxed for 8 hours to obtain the desired product
Chemical Reactions Analysis
N’-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide undergoes various chemical reactions, including complexation with transition metals such as cobalt (II), nickel (II), copper (II), and palladium (II). These reactions typically involve the formation of square planar or octahedral complexes, depending on the metal ion and reaction conditions . Common reagents used in these reactions include pyridine and other coordinating solvents. The major products formed are metal complexes with distinct spectral and magnetic properties .
Scientific Research Applications
Mechanism of Action
The mechanism by which N’-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide exerts its effects is primarily through its ability to form stable complexes with metal ions. The oxime and hydrazone functional groups provide multiple coordination sites, allowing the compound to act as a polydentate ligand. This leads to the formation of complexes with distinct geometries and properties, which can interact with biological targets or be used in analytical applications .
Comparison with Similar Compounds
N’-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide is unique due to the presence of both oxime and hydrazone functional groups, which provide multiple coordination sites for metal complexation. Similar compounds include:
2-Hydroxy-N’-3-(hydroxyimino)butan-2-ylidene)benzohydrazide: Another compound with similar functional groups and coordination properties.
(2E,3E)-3-[(6-{[(1E,2E)-2-(hydroxyimino)-1-methylpropylidene]amino}-pyridin-2-yl)imino]butan-2-one oxime: A dioxime ligand with similar coordination abilities.
These compounds share the ability to form metal complexes, but N’-[(2E,3E)-3-(Hydroxyimino)butan-2-ylidene]benzohydrazide is distinguished by its specific structural features and the resulting properties of its metal complexes.
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
N-[(E)-[(3E)-3-hydroxyiminobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C11H13N3O2/c1-8(9(2)14-16)12-13-11(15)10-6-4-3-5-7-10/h3-7,16H,1-2H3,(H,13,15)/b12-8+,14-9+ |
InChI Key |
UIIJJIYQCSOSSY-MXOVAJDFSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1)/C(=N/O)/C |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B14909020.png)
![1-benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B14909022.png)
![2,3-Dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid](/img/structure/B14909024.png)
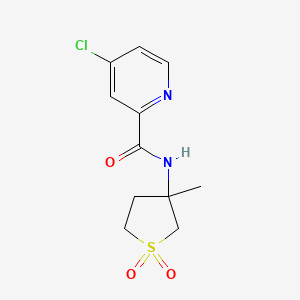
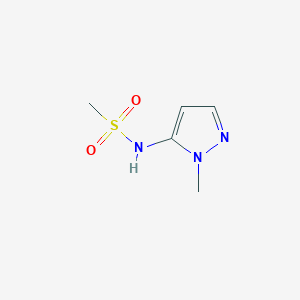
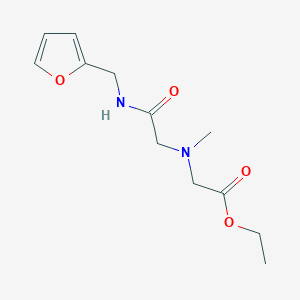

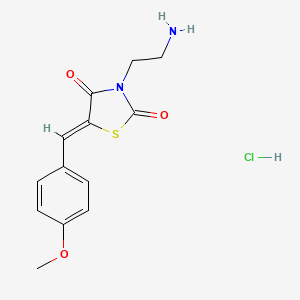
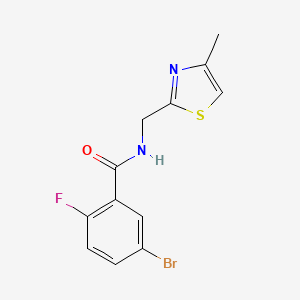
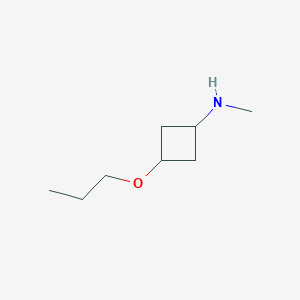
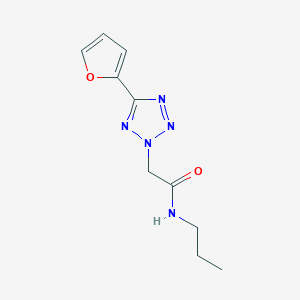

![ethyl (2E)-2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]prop-2-enoate](/img/structure/B14909093.png)
![2-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)-N-ethylpropanamide](/img/structure/B14909094.png)
